2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (commonly referred to as PHTPP) is a pyrazolo[1,5-a]pyrimidine derivative that functions as a potent and selective estrogen receptor beta (ERβ) antagonist. Its molecular formula is C₂₀H₁₁F₆N₃O, and it is characterized by a bicyclic pyrazolo[1,5-a]pyrimidine core substituted with phenyl and trifluoromethyl groups at positions 2, 5, and 7, respectively . PHTPP exhibits a 36-fold selectivity for ERβ over ERα in binding assays, making it a critical tool for dissecting ERβ-specific signaling pathways .
PHTPP is widely used in biomedical research to inhibit ERβ activity in contexts such as cancer biology (e.g., breast and ovarian cancer), neuropharmacology, and metabolic regulation . For example, in MCF7 breast cancer cells, PHTPP neutralizes ERβ-mediated increases in glycolytic activity induced by the ERβ agonist DPN (2,3-bis(4-hydroxyphenyl)-propionitrile) . Its efficacy in vivo has also been demonstrated in xenograft models, where it enhances tumor growth in ERβ-expressing ovarian cancer cells .
Properties
IUPAC Name |
2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N3/c15-13(16,17)10-7-11(14(18,19)20)23-12(21-10)6-9(22-23)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUAAKUUJSUKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-hydroxyphenyl and this compound in the presence of a suitable catalyst . Industrial production methods often utilize microwave-assisted Suzuki–Miyaura cross-coupling reactions to achieve high yields and purity .
Chemical Reactions Analysis
2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines and their derivatives, which are often used in further research and applications.
Scientific Research Applications
2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a selective antagonist of ERβ, it is used to study the function and regulation of estrogen receptors.
Biology: It helps in understanding the role of estrogen receptors in various biological processes, including cell growth and differentiation.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its binding to the estrogen receptor beta (ERβ), where it acts as a full antagonist. This binding inhibits the activity of ERβ, thereby blocking the effects of estrogen in cells expressing this receptor. The compound does not significantly affect estrogen receptor alpha (ERα), making it highly selective . It also blocks the hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate nucleus .
Comparison with Similar Compounds
Table 1: Key Properties of PHTPP and Similar ER-Targeting Compounds
Mechanistic and Pharmacological Differences
(i) Selectivity and Binding Affinity
- PHTPP : Binds ERβ with a Kd of 0.6 nM (similar to estradiol) but shows minimal ERα interaction . Molecular modeling suggests its trifluoromethyl groups stabilize unique hydrophobic interactions in the ERβ ligand-binding domain .
- DPN : An ERβ agonist with higher relative binding affinity for ERβ (70-fold over ERα) but distinct downstream effects, such as caspase-3/7 activation .
- MPP : A pyrazole-based ERα antagonist with negligible ERβ affinity, used to isolate ERα contributions in hypothalamic glucoregulation .
(ii) Functional Outcomes in Disease Models
- In ovarian cancer (SKOV3 cells), both PPT (ERα agonist) and PHTPP (ERβ antagonist) paradoxically enhance cell proliferation, suggesting ERα activation and ERβ inhibition independently drive growth .
- In contrast, DPN (ERβ agonist) suppresses prostate cancer cell proliferation, an effect reversed by PHTPP, confirming ERβ-specific regulation .
(iii) Off-Target Effects
Advantages and Limitations of PHTPP
- Advantages: Unmatched ERβ selectivity among antagonists, enabling precise pathway dissection . Efficacy in both in vitro and in vivo models, including xenografts .
- Limitations: Off-target caspase interactions complicate interpretation of ERβ-specific effects . Limited solubility in aqueous solutions, requiring DMSO-based formulations .
Biological Activity
2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, commonly referred to as PHTPP, is a synthetic compound notable for its selective antagonistic activity against the estrogen receptor beta (ERβ). This compound has garnered attention in the field of pharmacology due to its potential implications in cancer treatment and hormone-related therapies.
- Chemical Name : 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol
- Molecular Formula : C20H11F6N3O
- Molecular Weight : 423.31 g/mol
- CAS Number : 805239-56-9
PHTPP acts as a selective antagonist for ERβ with a remarkable 36-fold selectivity over ERα . This selectivity allows researchers to study the distinct biological effects mediated by these two estrogen receptors. Specifically, PHTPP has been shown to exhibit full antagonism at ERβ in various assays, including cotransfection assays in human endometrial cancer cells (HEC-1) with minimal effects on ERα .
Anticancer Properties
PHTPP's ability to selectively inhibit ERβ has significant implications for cancer research. In vitro studies have demonstrated that PHTPP can enhance cell growth in ovarian cancer cell lines (SKOV3 and OV2008) that express both ERα and ERβ. The compound's action appears to modulate the estrogen signaling pathways differently depending on the receptor subtype involved:
- ERα Activation : Generally associated with promoting tumor growth.
- ERβ Activation : Often linked to suppressing tumor growth.
This duality suggests that targeting ERβ with PHTPP could be beneficial in therapeutic strategies aimed at treating estrogen-dependent tumors .
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of PHTPP in models of traumatic brain injury (TBI). Estradiol (E2), a natural estrogen, is known to exert protective effects in TBI through various mechanisms, including reducing oxidative stress and inflammation. PHTPP's role as an ERβ antagonist may help delineate the protective pathways activated by E2 during neuroinflammatory responses following TBI .
Case Study 1: Ovarian Cancer
In a study involving ovarian cancer cell lines SKOV3 and OV2008, PHTPP was administered at concentrations of 100 pM. The results indicated a significant enhancement in cell proliferation, suggesting that ERβ antagonism may lead to altered estrogen signaling that favors tumor growth under specific conditions .
Case Study 2: Traumatic Brain Injury
Research highlighted the protective role of E2 against neuronal damage post-TBI. By utilizing PHTPP to block ERβ, researchers observed changes in calcium ion influx and subsequent cellular responses that could inform therapeutic approaches for neuroprotection following injury .
Comparative Analysis of Biological Activity
| Compound | Target Receptor | Selectivity | Effect on Tumor Growth |
|---|---|---|---|
| PHTPP | ERβ | 36-fold over ERα | Enhances growth in certain cancer cells |
| Estradiol | ERα/ERβ | Non-selective | Promotes growth via ERα; protective via ERβ |
Q & A
Q. What are the standard synthetic routes for 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with trifluoromethyl-substituted β-dicarbonyl precursors. A validated protocol involves refluxing 3-amino-5-phenylpyrazole with hexafluoroacetylacetone in acetic acid, followed by purification via crystallization (yield: 75%). Key steps include regioselective ring closure and isolation using ethyl acetate/ethanol solvent systems . Alternative methods employ palladium-catalyzed C–H arylation for late-stage functionalization of the pyrazolo[1,5-a]pyrimidine core .
Q. How is this compound characterized spectroscopically?
1H and 13C NMR are critical for confirming structure and regiochemistry. Diagnostic signals include:
- 1H NMR (CDCl3): δ 7.34 (s, 1H, pyrimidine-H), 7.43–8.06 (m, aromatic protons)
- 13C NMR: δ 96.8 (pyrazole-C), 119.0–120.2 (q, CF3), 159.2 (pyrimidine-C)
High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition (C14H7F6N3; calcd. C: 50.77%, H: 2.13%, N: 12.69%) .
Q. Table 1: Key Spectroscopic Data
| Technique | Data |
|---|---|
| 1H NMR (300 MHz) | δ 7.34 (s, 1H), 7.43–8.06 (m, 5H) |
| 13C NMR | 96.8, 101.8 (m), 119.0–120.2 (q, CF3), 159.2 |
| Elemental Analysis | Found: C 50.33%, H 2.04%, N 12.60% (calcd. C 50.77%, H 2.13%, N 12.69%) |
Q. What are the primary research applications of PHTPP?
PHTPP is a selective estrogen receptor beta (ERβ) antagonist (36-fold selectivity over ERα) used to:
- Study ERβ-specific pathways in hormone-responsive cancers
- Modulate Th17 immune responses in autoimmune diseases
- Investigate neuroprotective mechanisms in CNS injury models
Advanced Research Questions
Q. How to resolve contradictions in receptor selectivity data for ERβ antagonism?
Discrepancies in selectivity assays often arise from cell-type-specific ER expression levels or off-target effects. Methodological recommendations:
Q. What methodological approaches optimize PHTPP’s solubility without compromising receptor affinity?
The trifluoromethyl groups enhance metabolic stability but reduce aqueous solubility. Strategies include:
Q. Table 2: Solubility and Stability Profile
| Solvent | Solubility | Stability (24h, 25°C) |
|---|---|---|
| DMSO | 100 mM | >95% |
| Ethanol | 100 mM | >90% |
| PBS (pH 7.4) | 0.5 mM | <50% (hydrolysis) |
Q. How to design analogs with improved blood-brain barrier (BBB) penetration for CNS studies?
Key parameters for CNS drug design:
- LogP optimization: Target LogP 2–5 via substituent modulation (e.g., replace phenyl with pyridyl groups)
- Molecular weight: Maintain <450 Da by removing non-essential substituents
- In vitro BBB models: Assess permeability using MDCK-MDR1 monolayers or PAMPA assays
Q. What strategies address discrepancies in PHTPP’s pro- vs. anti-proliferative effects across cell types?
Cell-contextual effects arise from ERβ’s dual role in apoptosis and survival. Experimental design considerations:
- Pre-screen cell lines for ERβ:ERα expression ratios via qPCR
- Combine PHTPP with pathway-specific inhibitors (e.g., PI3K/Akt inhibitors) to isolate ERβ-mediated signaling
- Monitor downstream biomarkers (e.g., Bcl-2 for apoptosis, CXCL1 for myelination)
Data Contradiction Analysis
Q. How to reconcile conflicting reports on PHTPP’s agonist vs. antagonist activity?
Some studies note partial agonist effects under high ERβ expression. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
